molecular formula C16H18N2O3S B4396184 2-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide

2-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide

Cat. No.: B4396184
M. Wt: 318.4 g/mol
InChI Key: IRLNRFZWJZNWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as BAY 41-2272 and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in the treatment of pulmonary hypertension. Studies have shown that this compound can relax the smooth muscle cells in the blood vessels of the lungs, which can help to reduce pulmonary hypertension.

Mechanism of Action

The mechanism of action of 2-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide involves the activation of the enzyme soluble guanylate cyclase (sGC). This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which can relax smooth muscle cells in the blood vessels. By activating sGC, this compound can increase the production of cGMP, leading to the relaxation of smooth muscle cells in the blood vessels of the lungs.
Biochemical and Physiological Effects:
In addition to its potential use in the treatment of pulmonary hypertension, this compound has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the relaxation of smooth muscle cells in the blood vessels of the heart, and the reduction of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide in lab experiments is its ability to selectively activate sGC. This can make it a useful tool for studying the role of cGMP in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide. One potential area of research is the development of more potent and selective sGC activators. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as heart failure and erectile dysfunction. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential use as a research tool.

Properties

IUPAC Name

2-methyl-5-(1-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-8-9-14(10-15(11)16(17)19)22(20,21)18-12(2)13-6-4-3-5-7-13/h3-10,12,18H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLNRFZWJZNWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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